Y-27632 dihydrochloride
Y-27632 dihydrochloride
Y-27632 is a research tool with a wide variety of biological effects, mainly used in the field of stem cell research for maintenance and differentiation. Commonly used as 3D growth matrix component; also a component of brain organoid differentiation media. How others have used Y-27632 in their research: Maintenance of tissue culture of iPSCs; 10 μM Y-27632 for 24 hr; Montefiori et al Reprogramming of breast cancer cells to induced progenitor-like cells (iPLs) ; 2 μM Y27632 ; Yuan et al Differentiation - Y-27632 enables human embryonic stem cells to survive and differentiate into cortical and basal telencephalic progenitors; Watanabe et al *Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
The ROCK family of Rho-associated serine-threonine protein kinases is known to play an important role in Rho-mediated cell adhesion and smooth muscle contraction. Y-27632 is a potent, ATP-competitive inhibitor of ROCKs including p160ROCK (Ki = 140 nM) and ROCK2 (IC50 = 800 nM). It also inhibits PRK2 with an IC50 value of 600 nM. One-hour treatment with 10 µM Y-27632 blocks apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency by 25% and sustaining survival up to 30 passages.
Y27632 is a selective ROCK inhibitor, which inhibits ET-1-induced increases in natriuretic peptide production, cell size, protein synthesis, and myofibrillar organization. Y27632 prevents dimethylnitrosamine-induced hepatic fibrosis in rats, increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium, affects initial heart myofibrillogenesis in cultured chick blastoderm, promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord.
The ROCK family of Rho-associated serine-threonine protein kinases is known to play an important role in Rho-mediated cell adhesion and smooth muscle contraction. Y-27632 is a potent, ATP-competitive inhibitor of ROCKs including p160ROCK (Ki = 140 nM) and ROCK2 (IC50 = 800 nM). It also inhibits PRK2 with an IC50 value of 600 nM. One-hour treatment with 10 µM Y-27632 blocks apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency by 25% and sustaining survival up to 30 passages.
Y27632 is a selective ROCK inhibitor, which inhibits ET-1-induced increases in natriuretic peptide production, cell size, protein synthesis, and myofibrillar organization. Y27632 prevents dimethylnitrosamine-induced hepatic fibrosis in rats, increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium, affects initial heart myofibrillogenesis in cultured chick blastoderm, promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord.
Brand Name:
Vulcanchem
CAS No.:
129830-38-2
VCID:
VC0004081
InChI:
InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1
SMILES:
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
Molecular Formula:
C14H23Cl2N3O
Molecular Weight:
320.3 g/mol
Y-27632 dihydrochloride
CAS No.: 129830-38-2
Cat. No.: VC0004081
Molecular Formula: C14H23Cl2N3O
Molecular Weight: 320.3 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
Description | Y-27632 is a research tool with a wide variety of biological effects, mainly used in the field of stem cell research for maintenance and differentiation. Commonly used as 3D growth matrix component; also a component of brain organoid differentiation media. How others have used Y-27632 in their research: Maintenance of tissue culture of iPSCs; 10 μM Y-27632 for 24 hr; Montefiori et al Reprogramming of breast cancer cells to induced progenitor-like cells (iPLs) ; 2 μM Y27632 ; Yuan et al Differentiation - Y-27632 enables human embryonic stem cells to survive and differentiate into cortical and basal telencephalic progenitors; Watanabe et al *Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. The ROCK family of Rho-associated serine-threonine protein kinases is known to play an important role in Rho-mediated cell adhesion and smooth muscle contraction. Y-27632 is a potent, ATP-competitive inhibitor of ROCKs including p160ROCK (Ki = 140 nM) and ROCK2 (IC50 = 800 nM). It also inhibits PRK2 with an IC50 value of 600 nM. One-hour treatment with 10 µM Y-27632 blocks apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency by 25% and sustaining survival up to 30 passages. Y27632 is a selective ROCK inhibitor, which inhibits ET-1-induced increases in natriuretic peptide production, cell size, protein synthesis, and myofibrillar organization. Y27632 prevents dimethylnitrosamine-induced hepatic fibrosis in rats, increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium, affects initial heart myofibrillogenesis in cultured chick blastoderm, promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord. |
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CAS No. | 129830-38-2 |
Molecular Formula | C14H23Cl2N3O |
Molecular Weight | 320.3 g/mol |
IUPAC Name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 |
Standard InChI Key | IDDDVXIUIXWAGJ-DDSAHXNVSA-N |
Isomeric SMILES | C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
Canonical SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
Appearance | white to off-white solid powder |
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